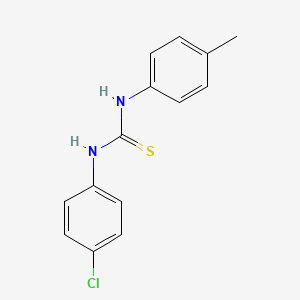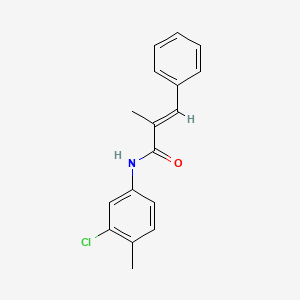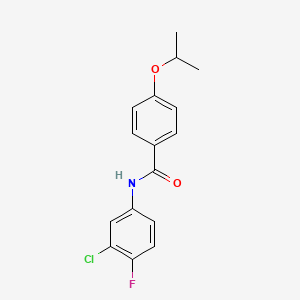![molecular formula C15H11ClN2OS2 B5771714 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of appropriate precursors containing the thiazole and thiophene rings, followed by amide bond formation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the connectivity of the atoms. Techniques like NMR and IR spectroscopy, as well as X-ray crystallography, could be used to elucidate the structure .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific arrangement of atoms and the presence of functional groups in the compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with the thiazole nucleus, such as N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, have been studied for their potential as antimicrobial agents. They have shown promising activity against both bacterial (Gram-positive and Gram-negative) and fungal species. This is attributed to their ability to block the biosynthesis of certain bacterial lipids or by other mechanisms .
Anticancer Properties
Thiazole derivatives have been evaluated for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). Some derivatives have demonstrated significant activity, suggesting the potential of thiazole compounds in cancer treatment .
Antioxidant Effects
The antioxidant properties of thiazole compounds are of interest due to their potential to protect cells from oxidative stress. This can be particularly useful in preventing diseases where oxidative stress plays a key role .
Antifungal Applications
Thiazole derivatives, including N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, have been found to possess antifungal activities. They can be used to develop treatments for fungal infections, which are a significant concern in both clinical and agricultural settings .
Neuroprotective Potential
The thiazole nucleus is present in some compounds that have shown neuroprotective effects. These effects can be beneficial in the treatment of neurodegenerative diseases or in protecting neuronal health .
Antiviral Activity
Thiazole derivatives have been explored for their antiviral activities. They have the potential to be developed into drugs that can treat various viral infections, including HIV .
Anti-inflammatory Uses
Due to their anti-inflammatory properties, thiazole compounds are being researched for their use in treating inflammatory conditions. This could lead to the development of new anti-inflammatory medications .
Drug Design and Development
The structural features of thiazole compounds make them suitable candidates for drug design. Their potential to bind with various receptors and enzymes allows for the development of new drugs with specific targets .
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound interacts with multiple targets, each playing a role in its overall effect.
Mode of Action
Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, certain thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
These could potentially include pathways related to inflammation, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that the compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-13(10-4-6-11(16)7-5-10)17-15(21-9)18-14(19)12-3-2-8-20-12/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFPSPBPZRONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

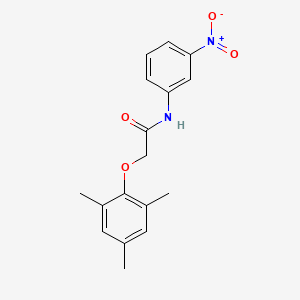
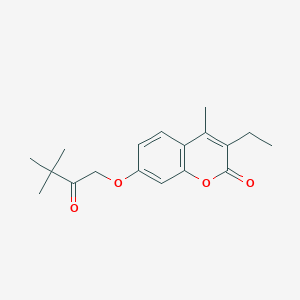
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
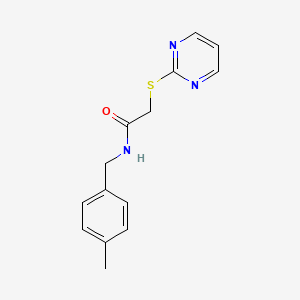
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
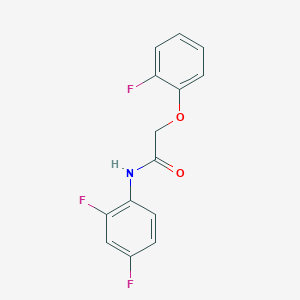
![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)
![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
